molecular formula C10H12ClNO2 B8760464 Methyl alpha-(3-chloro-4-aminophenyl)propionate

Methyl alpha-(3-chloro-4-aminophenyl)propionate

Cat. No. B8760464
M. Wt: 213.66 g/mol
InChI Key: FIXQKXUNWRZJSA-UHFFFAOYSA-N
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Patent
US04278802

Procedure details

Methyl α-methylthio-α-(3-chloro-4-aminophenyl)propionate (380 mg) was dissolved in 4 ml of acetic acid, and an intimate mixture of 406 mg of zinc powder and 1.5 mg of anhydrous copper sulfate was added. The entire mixture was heated under reflux for 1 hour. Water (40 ml) and 15 ml of diethyl ether were added to the reaction mixture. The insoluble matter was separated by filtration, and then the organic layer was separated. Furthermore, the aqueous layer was extracted with 5 ml of diethyl ether. The organic layer and the extract were combined, washed with 15 ml of a saturated aqueous solution of sodium hydrogen carbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 299 mg of methyl α-(3-chloro-4-aminophenyl)propionate in a yield of 95.6% as a colorless oil.
Name
Methyl α-methylthio-α-(3-chloro-4-aminophenyl)propionate
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
406 mg
Type
catalyst
Reaction Step Three
Quantity
1.5 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3]([C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([Cl:16])[CH:10]=1)([CH3:8])[C:4]([O:6][CH3:7])=[O:5].O.C(OCC)C>C(O)(=O)C.[Zn].S([O-])([O-])(=O)=O.[Cu+2]>[Cl:16][C:11]1[CH:10]=[C:9]([CH:3]([CH3:8])[C:4]([O:6][CH3:7])=[O:5])[CH:14]=[CH:13][C:12]=1[NH2:15] |f:5.6|

Inputs

Step One
Name
Methyl α-methylthio-α-(3-chloro-4-aminophenyl)propionate
Quantity
380 mg
Type
reactant
Smiles
CSC(C(=O)OC)(C)C1=CC(=C(C=C1)N)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
406 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
1.5 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The entire mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The insoluble matter was separated by filtration
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
Furthermore, the aqueous layer was extracted with 5 ml of diethyl ether
WASH
Type
WASH
Details
washed with 15 ml of a saturated aqueous solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1N)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 299 mg
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.